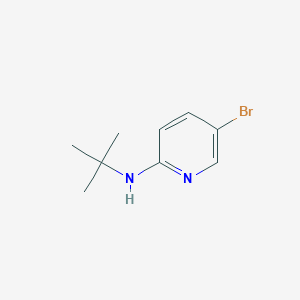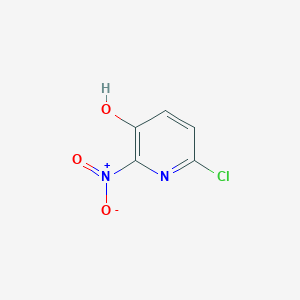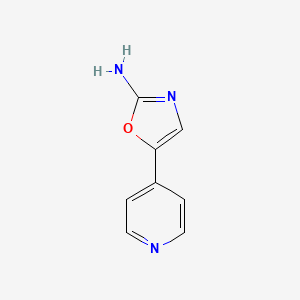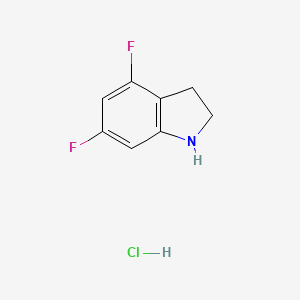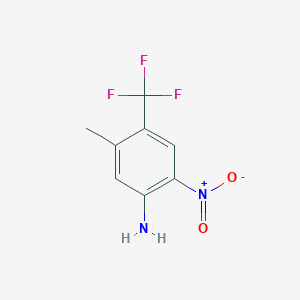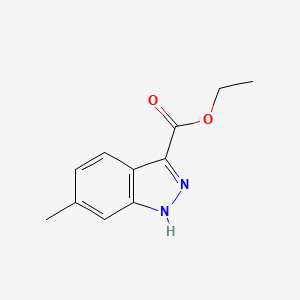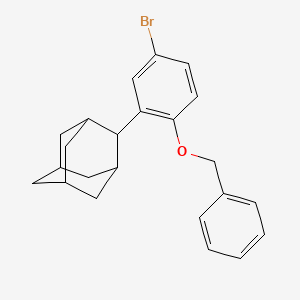
2-Adamantyl-1-benzyloxy-4-bromobenzene
Descripción general
Descripción
“2-Adamantyl-1-benzyloxy-4-bromobenzene” is an organic compound with the chemical formula C23H25BrO . It is a member of the family of adamantyl derivatives. The IUPAC name for this compound is (1R,3S,5r,7r)-2-(2-(benzyloxy)-5-bromophenyl)adamantane .
Synthesis Analysis
The synthesis of “2-Adamantyl-1-benzyloxy-4-bromobenzene” can be achieved by various methods, including the Friedel-Crafts reaction, the Grignard reaction, and the Suzuki coupling reaction.Molecular Structure Analysis
The molecular structure of “2-Adamantyl-1-benzyloxy-4-bromobenzene” consists of an adamantane group, which is a white crystalline solid consisting of four fused cyclohexane rings in a rigid, three-dimensional arrangement. The adamantyl group is a bulky and rigid molecule that imparts unique properties to the compounds that contain it.Chemical Reactions Analysis
“2-Adamantyl-1-benzyloxy-4-bromobenzene” is a brominated benzene derivative, which exhibits a range of chemical properties, such as high reactivity, good thermal stability, and low toxicity. The compound can undergo a range of chemical reactions, such as halogenation, oxidation, and reduction, which can modify its physical and chemical properties.Physical And Chemical Properties Analysis
“2-Adamantyl-1-benzyloxy-4-bromobenzene” is a white crystalline solid that is poorly soluble in water but readily soluble in organic solvents. It has a melting point of 161-164°C and a boiling point of 428°C. The compound has a density of 1.327g/cm³ .Aplicaciones Científicas De Investigación
Chemistry of Unsaturated Adamantane Derivatives
- Application Summary : The synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions are important areas of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including the reduction of certain compounds to produce specific derivatives .
- Results or Outcomes : The high reactivity of these compounds has led to the creation and utilization of new materials based on natural and synthetic nanodiamonds .
Propiedades
IUPAC Name |
2-(5-bromo-2-phenylmethoxyphenyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrO/c24-20-6-7-22(25-14-15-4-2-1-3-5-15)21(13-20)23-18-9-16-8-17(11-18)12-19(23)10-16/h1-7,13,16-19,23H,8-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYFIKGHAJXZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantyl-1-benzyloxy-4-bromobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




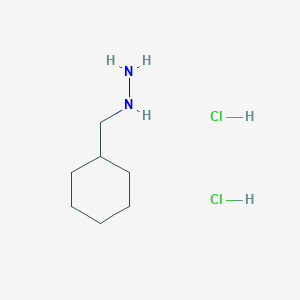
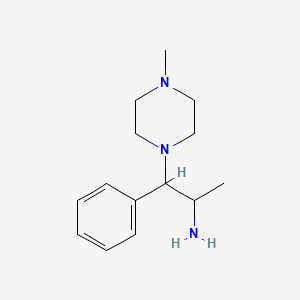
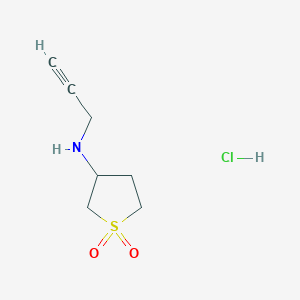
![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)
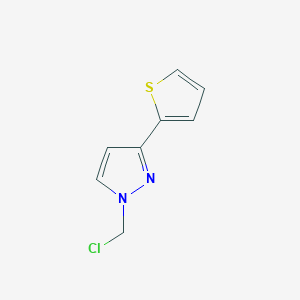
![N-[1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B1465002.png)
![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)
